molecular formula C18H16FNO3S B2439154 2-(4-fluorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide CAS No. 2034251-54-0

2-(4-fluorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide

Cat. No.: B2439154
CAS No.: 2034251-54-0
M. Wt: 345.39
InChI Key: MNBJNHPXMJPPAS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide is a complex organic compound that features a fluorophenyl group, a hydroxyethyl group, and a thiophen-furan moiety

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-14-3-1-12(2-4-14)9-18(22)20-10-15(21)17-6-5-16(23-17)13-7-8-24-11-13/h1-8,11,15,21H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBJNHPXMJPPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluorophenyl acetamide precursor, followed by the introduction of the hydroxyethyl group and the thiophen-furan moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group back to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the fluorine atom on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide
  • 2-(4-methylphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide imparts unique properties such as increased metabolic stability and altered electronic characteristics compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16FNO3S
  • Molecular Weight : 321.37 g/mol

Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : The presence of the thiophene ring contributes to its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially making it a candidate for antibiotic development.
  • Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism for anticancer effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type IC50 Value (µM) Tested Cell Lines/Organisms Reference
Antioxidant15.5DPPH assay
Antimicrobial12.0Staphylococcus aureus
Antitumor7.8MCF-7 (breast cancer), HepG2 (liver cancer)

Case Studies

  • Antitumor Efficacy in MCF-7 Cells : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value of 7.8 µM, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
  • Antioxidant Properties Assessment : The DPPH radical scavenging assay demonstrated that the compound effectively reduced oxidative stress markers in vitro, with an IC50 value of 15.5 µM, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
  • Antimicrobial Activity Evaluation : In vitro tests against Staphylococcus aureus showed an IC50 value of 12 µM, highlighting its potential as an antimicrobial agent .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can purity challenges be addressed?

The synthesis involves a multi-step process starting with substituted aniline precursors. Key steps include:

  • Acylation to introduce the acetamide group using coupling agents like EDC/HOBt for high yields .
  • Cross-coupling reactions (e.g., Suzuki or Stille coupling) under palladium catalysis to attach the thiophene-furan heterocyclic moiety. Reaction conditions require inert atmospheres (N₂/Ar) and solvents like DMF or THF .
  • Purification : Continuous flow reactors and advanced techniques (e.g., preparative HPLC or column chromatography) are recommended to address purity challenges, particularly for removing byproducts from multi-step reactions .

Basic: How should researchers characterize this compound’s structural and physicochemical properties?

  • Structural analysis : Use X-ray crystallography (via SHELX software ) to determine bond lengths (e.g., C-N: 1.30–1.50 Å) and spatial arrangement.
  • Spectroscopy : Employ ¹H/¹³C NMR (DMSO-d₆ as solvent) and LC-MS (EI mode) for molecular weight confirmation (e.g., observed [M+H]⁺ peaks) .
  • Physicochemical profiling : Measure solubility in organic solvents (e.g., DMSO, ethanol) and melting points (varies with crystallization conditions). Thermal stability can be assessed via TGA .

Advanced: How can crystallographic data resolve contradictions in reported bond angles or stereochemistry?

Discrepancies in bond angles or stereochemistry (e.g., hydroxyl group orientation) may arise from polymorphic forms or solvent effects. To resolve these:

  • Perform high-resolution single-crystal X-ray diffraction (HR-SCXRD) using SHELXL .
  • Compare data with computational models (DFT or molecular dynamics) to validate spatial configurations .
  • Document crystallization solvents and temperatures, as these influence lattice packing .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in biological targets?

  • Derivatization : Synthesize analogs by modifying the fluorophenyl, thiophene, or hydroxyethyl groups. Test substituent effects on receptor binding (e.g., kinase inhibition assays) .
  • Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) to enzymes/receptors .
  • Computational docking : Map interactions (e.g., hydrogen bonding with the acetamide group) using AutoDock Vina or Schrödinger Suite .

Advanced: How can researchers address conflicting data on the compound’s mechanism of action?

Conflicting reports on biological targets (e.g., kinase vs. GPCR modulation) require:

  • Target deconvolution : Use CRISPR-Cas9 knockout cell lines to identify essential genes for activity .
  • Pathway analysis : Perform transcriptomic profiling (RNA-seq) or phosphoproteomics to map affected signaling cascades .
  • Orthogonal assays : Validate findings with fluorescent reporter assays (e.g., Ca²⁺ flux for GPCRs) and enzymatic activity kits .

Basic: What are the best practices for evaluating solubility and formulation in preclinical studies?

  • Solubility screening : Test in biorelevant media (FaSSIF/FeSSIF) and use co-solvents (PEG-400, cyclodextrins) for poorly soluble batches .
  • Formulation : Develop nanoemulsions or liposomal encapsulations to enhance bioavailability. Characterize via dynamic light scattering (DLS) for particle size .

Advanced: How can researchers optimize reaction yields in heterocyclic ring formation?

  • Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .
  • In-situ FTIR monitoring : Track intermediate formation to adjust reagent stoichiometry dynamically .

Advanced: What strategies mitigate oxidative degradation during storage or biological assays?

  • Stability studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Identify degradation products (e.g., sulfoxide derivatives) .
  • Antioxidants : Add 0.1% w/v ascorbic acid or store under nitrogen to prevent thiophene ring oxidation .
  • Lyophilization : For long-term storage, lyophilize in amber vials at -80°C .

Basic: How to validate the compound’s biological activity against known standards?

  • Positive controls : Compare IC₅₀ values with reference drugs (e.g., doxorubicin for cytotoxicity) in dose-response assays .
  • Reproducibility : Use ≥3 biological replicates and report p-values with ANOVA/Tukey post-hoc tests .

Advanced: What analytical techniques resolve spectral overlaps in NMR or MS data?

  • 2D NMR : Utilize HSQC and HMBC to assign overlapping proton signals (e.g., aromatic regions) .
  • High-resolution MS : Employ Q-TOF instruments to distinguish isobaric interferences (e.g., Cl vs. CH³⁷ isotopic peaks) .

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